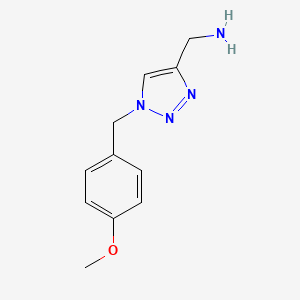

(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine

Description

Properties

IUPAC Name |

[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNSMHCNLZQLPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Free Cycloaddition via Azide and Amine Precursors

A metal-free approach to substituted 1,2,3-triazoles involves the reaction of ketones, amines, and aryl azides in the presence of molecular sieves and acetic acid under heating conditions. Specifically, 4-methoxybenzylamine can be reacted with a ketone and 4-nitrophenyl azide in toluene at 100 °C for 12–72 hours, with 4 Å molecular sieves facilitating imine formation by water removal. This method yields substituted triazoles by a cycloaddition process without the need for metal catalysts, and the products are purified by column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely used and reliable method for synthesizing 1,2,3-triazoles, including (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine derivatives, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method uses:

- An alkyne-functionalized amine or related precursor

- An aryl azide such as 4-methoxybenzyl azide or in situ generated azide

- Copper sulfate pentahydrate and sodium ascorbate as catalytic system in solvents like DMF or aqueous mixtures

- Room temperature stirring for 4–6 hours

After reaction completion, the product precipitates or is isolated by filtration and purified by column chromatography or recrystallization.

Sequential Multi-Step Synthesis Involving N-Alkylation and Cycloaddition

A streamlined multi-step method involves:

- N-alkylation of polyfunctionalized heterocycles (e.g., pyrroles) with propargyl bromide to introduce an alkyne handle.

- CuAAC reaction with 4-methoxybenzyl azide or related azides to form the triazole ring.

- Further cyclocondensation or functional group transformations to yield the final triazolylmethanamine compounds.

This approach is useful for complex heterocyclic systems but can be adapted for simpler triazolylmethanamine synthesis.

Detailed Reaction Conditions and Yields

Research Findings and Observations

- The metal-free method offers a safer alternative avoiding metal contamination, with molecular sieves playing a critical role in shifting equilibrium towards imine intermediates, enhancing yield and purity.

- CuAAC reactions are highly efficient, regioselective, and tolerate diverse functional groups, making them the preferred method for synthesizing 1,2,3-triazoles including 4-methoxybenzyl-substituted derivatives.

- The use of 4-methoxybenzyl azide as the azide component is common and can be prepared or used in situ, enabling the direct incorporation of the 4-methoxybenzyl moiety onto the triazole ring.

- Purification typically involves silica gel chromatography using dichloromethane and heptane/ethyl acetate mixtures or recrystallization from ethanol, yielding analytically pure compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the methoxybenzyl group, potentially leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxybenzylamine or 4-methoxybenzyl alcohol.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance its binding affinity to certain molecular targets, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The compound’s activity and applications depend critically on its substituents. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Triazole Derivatives

Key Observations :

- 4-Methoxybenzyl vs.

- Oxazoline Hybrids: The oxazoline-methyl-phenyl substituent in N,N-dibenzyl derivatives shifts applications toward heterocyclic amino acid synthesis rather than enzyme inhibition .

- Heterocycle Variation : Replacing triazole with imidazole (as in [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine) alters the heterocyclic core’s electronic profile, but bioactivity data for such analogues remain unexplored .

Table 2: Cholinesterase Inhibition Data

Key Findings :

- The 4-methoxybenzyl-triazole moiety in 5l and 5j improves selectivity for BChE over AChE compared to tacrine alone.

- Structural simplification (e.g., removal of the tacrine fragment) in analogues like [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine results in loss of cholinesterase activity, underscoring the importance of hybrid designs .

Biological Activity

The compound (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a triazole ring, which is known for its role in various biological activities, and a methoxy substituent that may influence its pharmacological properties.

1. Antioxidant Activity

Research indicates that triazole derivatives exhibit significant antioxidant properties. The methoxy group in the para position may enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals. Studies have shown that similar compounds with triazole rings can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

2. Xanthine Oxidase Inhibition

A notable study demonstrated that derivatives of triazoles can act as potent inhibitors of xanthine oxidase, an enzyme involved in uric acid production. The compound under investigation showed promising inhibitory activity with an IC50 value comparable to established inhibitors like allopurinol. This suggests potential applications in treating hyperuricemia and gout .

3. Antiviral Activity

Emerging research highlights the antiviral potential of triazole derivatives. Specifically, compounds with similar structural motifs have demonstrated activity against various viral strains, including influenza. The presence of a methoxy group has been associated with enhanced virucidal effects, indicating that modifications at the phenyl ring can significantly influence antiviral efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances electron donation; increases antioxidant activity |

| Triazole ring | Essential for xanthine oxidase inhibition |

| Benzyl moiety | Influences binding affinity and selectivity |

The SAR analysis indicates that both electronic and steric factors play critical roles in determining the biological efficacy of triazole derivatives .

Case Studies

Several case studies have reported on the biological evaluation of related triazole compounds:

- Study on Xanthine Oxidase Inhibitors : A series of triazole derivatives were synthesized and evaluated for their inhibitory effects on xanthine oxidase. Among them, compounds with methoxy substituents exhibited significantly lower IC50 values than their unsubstituted counterparts .

- Antiviral Efficacy Assessment : In vitro studies assessed the effectiveness of triazole derivatives against influenza virus strains. Compounds with para-substituted methoxy groups showed enhanced virucidal activity compared to those without such modifications .

Q & A

Q. What are the standard synthetic routes for (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between a 4-methoxybenzyl azide and propargylamine. Key steps include:

- Azide preparation : React 4-methoxybenzyl chloride with sodium azide in DMF at 60°C for 12 hours .

- Cycloaddition : Mix the azide with propargylamine in a 1:1.2 molar ratio, using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 25°C for 24 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : ¹H NMR (δ 7.3–6.8 ppm for aromatic protons, δ 5.3 ppm for the triazole-CH₂-NH₂ group) and ¹³C NMR (δ 160–110 ppm for aromatic carbons, δ 55 ppm for OCH₃) to verify substitution patterns .

- Mass Spectrometry : HRMS (ESI+) should show [M+H]⁺ at m/z 245.1198 (calculated for C₁₁H₁₃N₄O) .

- X-ray Crystallography (if crystals form): Resolve bond lengths and angles to confirm the triazole-methoxybenzyl geometry .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer : Conduct in vitro assays using:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Fluorescence-based assays for MAO-A/MAO-B inhibition (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Solvent Optimization : Replace t-BuOH/H₂O with PEG-400/H₂O to enhance solubility and reduce side products .

- Catalyst Loading : Reduce CuSO₄ to 5 mol% and increase reaction time to 48 hours to maintain efficiency while minimizing metal contamination .

- Continuous Flow Chemistry : Implement microreactors for precise temperature control (50°C) and improved mixing, achieving >90% yield at 10 g scale .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Comparative Assays : Re-test the compound under standardized conditions (e.g., pH 7.4 buffer, 37°C) alongside positive controls (e.g., clorgyline for MAO inhibition) .

- Structural Analogs : Synthesize derivatives (e.g., 3-fluoro or 4-chloro substitutions) to isolate structure-activity relationships (SAR) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence bioactivity .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to MAO-B (PDB ID: 2V5Z). The triazole NH forms hydrogen bonds with Tyr 398, while the methoxybenzyl group engages in π-π stacking with Tyr 435 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO) with IC₅₀ values to design analogs with enhanced potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.